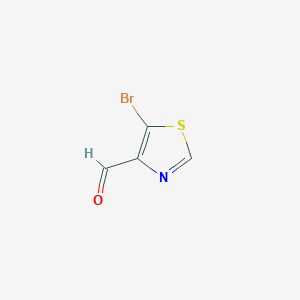
2-bromo-4-(2-bromoethyl)-1-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-(2-bromoethyl)-1-chlorobenzene (2B4ECB) is a halogenated aromatic compound with a wide variety of applications in the scientific community. It is a versatile compound that can be used as a starting material in the synthesis of different compounds, as well as a reagent in various biochemical and physiological experiments. In
Applications De Recherche Scientifique
2-bromo-4-(2-bromoethyl)-1-chlorobenzene is a versatile compound that can be used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including drugs and other biologically active compounds. It has also been used as a reagent in biochemical and physiological experiments. For example, it has been used to study the effects of halogenated aromatic compounds on the activity of enzymes and other proteins.
Mécanisme D'action
2-bromo-4-(2-bromoethyl)-1-chlorobenzene is a halogenated aromatic compound, which means that it contains a halogen atom (in this case, chlorine) bonded to an aromatic ring. This type of compound is known to interact with biological molecules, such as proteins and enzymes, by forming covalent bonds with them. This interaction can affect the activity of the target molecules, which can lead to changes in the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
2-bromo-4-(2-bromoethyl)-1-chlorobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other proteins, such as transcription factors and DNA-binding proteins. In addition, it has been shown to affect the expression of certain genes, which can lead to changes in the organism’s physiology.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-4-(2-bromoethyl)-1-chlorobenzene is a useful compound for laboratory experiments due to its versatility. It can be used as a starting material in the synthesis of various compounds, as well as a reagent in biochemical and physiological experiments. However, it is important to note that 2-bromo-4-(2-bromoethyl)-1-chlorobenzene is a halogenated aromatic compound, which means that it is potentially toxic and should be handled with care.
Orientations Futures
The potential future directions for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene are numerous. It could be used as a starting material in the synthesis of more complex compounds, such as drugs, for therapeutic or diagnostic purposes. It could also be used in the development of new biochemical and physiological experiments, such as those involving the study of gene expression or protein activity. In addition, it could be used in the development of new methods for the synthesis of compounds with specific properties, such as increased solubility or increased stability. Finally, it could be used in the development of new materials, such as polymers or nanomaterials, for a variety of applications.
Méthodes De Synthèse
2-bromo-4-(2-bromoethyl)-1-chlorobenzene is synthesized through a two-step process. First, 2-bromoethylbenzene is treated with bromine in an aqueous solution of sodium hydroxide. This reaction produces 2-bromo-4-(2-bromoethyl)benzene. The second step involves the treatment of the intermediate with chloroform in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 2-bromo-4-(2-bromoethyl)-1-chlorobenzene.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene involves the bromination of 1-chloro-2-(2-bromoethyl)benzene.", "Starting Materials": [ "1-chloro-2-(2-bromoethyl)benzene", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Dissolve 1-chloro-2-(2-bromoethyl)benzene in acetic acid.", "Add bromine dropwise to the solution with stirring until the solution turns orange.", "Add sodium acetate to the solution and stir for 30 minutes.", "Pour the reaction mixture into water and extract with dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 2-bromo-4-(2-bromoethyl)-1-chlorobenzene as a yellow solid." ] } | |
Numéro CAS |
1546189-85-8 |
Nom du produit |
2-bromo-4-(2-bromoethyl)-1-chlorobenzene |
Formule moléculaire |
C8H7Br2Cl |
Poids moléculaire |
298.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



